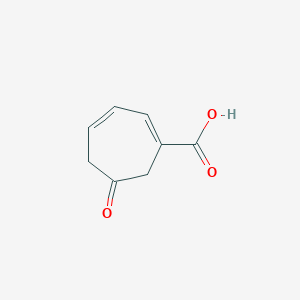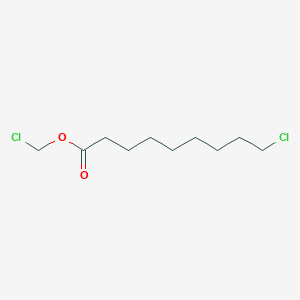![molecular formula C13H22O6 B14422139 acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol CAS No. 82078-77-1](/img/structure/B14422139.png)
acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol is a compound that belongs to the class of bicyclic alcohols. This compound is characterized by its unique bicyclo[3.1.1]heptane structure, which includes two hydroxyl groups and an acetic acid moiety. The compound’s structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol typically involves the use of starting materials such as bicyclo[3.1.1]hept-3-ene derivatives. One common synthetic route includes the hydroxylation of the bicyclic structure followed by esterification with acetic acid. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation and crystallization are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents .
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and substituted bicyclic compounds. These products have diverse applications in chemical synthesis and industrial processes .
Scientific Research Applications
Acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and acetic acid moiety allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways and result in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]hept-2-ene: Shares a similar bicyclic structure but lacks the hydroxyl groups and acetic acid moiety.
2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene: Another bicyclic compound with different substituents.
Uniqueness
Acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol is unique due to its specific functional groups, which impart distinct chemical reactivity and biological activity. The presence of both hydroxyl groups and an acetic acid moiety allows for diverse chemical transformations and interactions with biological targets .
Properties
CAS No. |
82078-77-1 |
|---|---|
Molecular Formula |
C13H22O6 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
acetic acid;(1R,5R)-6,6-dimethylbicyclo[3.1.1]hept-3-ene-2,2-diol |
InChI |
InChI=1S/C9H14O2.2C2H4O2/c1-8(2)6-3-4-9(10,11)7(8)5-6;2*1-2(3)4/h3-4,6-7,10-11H,5H2,1-2H3;2*1H3,(H,3,4)/t6-,7+;;/m0../s1 |
InChI Key |
XEYCSQCKTCEJPJ-AUCRBCQYSA-N |
Isomeric SMILES |
CC(=O)O.CC(=O)O.CC1([C@@H]2C[C@H]1C(C=C2)(O)O)C |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC1(C2CC1C(C=C2)(O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


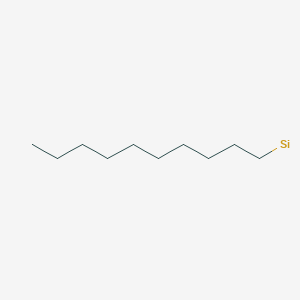
![2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole](/img/structure/B14422062.png)


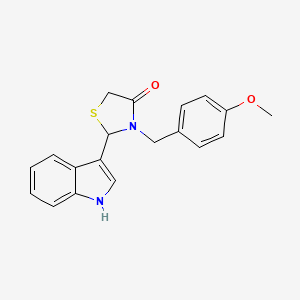

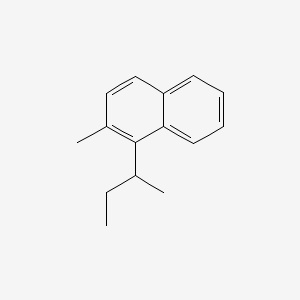
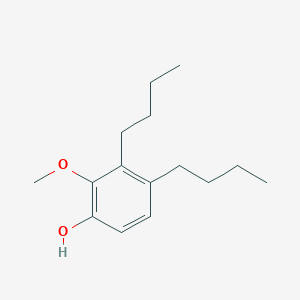
![[4,5-Dibenzoyloxy-6-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] benzoate](/img/structure/B14422111.png)
![2-[(Dodecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14422113.png)
![(2aR,8aS)-1,2,2a,8a-Tetrahydrocyclobuta[b]naphthalene-3,8-dione](/img/structure/B14422118.png)
![1-{[(2,2-Dimethylpropoxy)ethynyl]oxy}-2,2-dimethylpropane](/img/structure/B14422119.png)
